![molecular formula C10H10N2O2S B7571988 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol, also known as MOSP, is a chemical compound that has been gaining significant attention in the scientific community due to its potential applications in various fields. MOSP is a heterocyclic compound that contains an oxadiazole ring, which is known for its diverse biological activities.
作用机制
The mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is not fully understood. However, studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can inhibit the activity of enzymes that are involved in the synthesis of nucleic acids, which are essential for the replication of microorganisms and cancer cells. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and physiological effects:
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have both biochemical and physiological effects. In vitro studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been shown to induce cell death in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol in lab experiments is its broad-spectrum antimicrobial activity. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been shown to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and replication.
However, there are also limitations to using 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol in lab experiments. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to be unstable in certain conditions, which can affect its antimicrobial activity. Additionally, the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. One area of research is the development of new drugs based on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. Researchers can explore the potential of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol as a lead compound for the development of new antibiotics, antifungal agents, and antiviral drugs.
Another area of research is the study of the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. Understanding the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can provide insights into the development of new drugs and therapies.
Finally, researchers can explore the potential of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol as a tool for studying the mechanisms of microbial growth and replication. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can be used to study the effects of oxidative stress on cells and the role of nucleic acids in microbial replication.
Conclusion:
In conclusion, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is a promising compound that has potential applications in various fields of scientific research. The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been optimized to achieve a high yield and purity of the compound. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Future research on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can explore its potential as a lead compound for the development of new antibiotics, antifungal agents, and antiviral drugs, as well as its role in studying the mechanisms of microbial growth and replication.
合成方法
The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol involves the reaction of 4-chloro-2-nitrophenol with thiosemicarbazide in the presence of potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to produce 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been optimized to achieve a high yield and purity of the compound.
科学研究应用
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have potential applications in various fields of scientific research. One of the most promising areas of research for 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is in the development of new drugs. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been shown to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been studied for its anticancer properties. Studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can induce cell death in cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-11-10(12-14-7)6-15-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGMVHQRHNAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
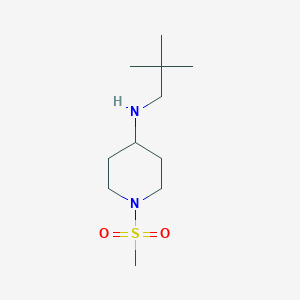
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
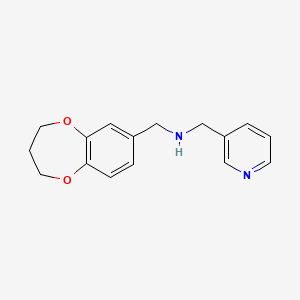
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
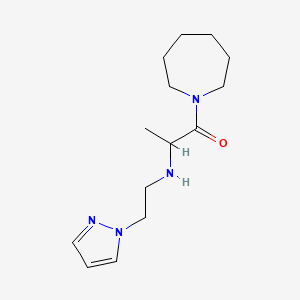
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
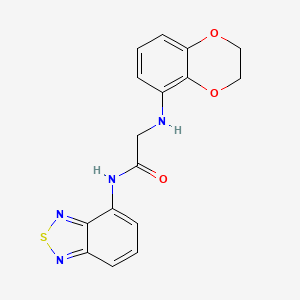
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
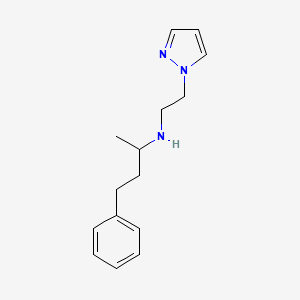
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)